molecular formula C21H32O3 B8794869 Renanolone

Renanolone

Cat. No.: B8794869
M. Wt: 332.5 g/mol
InChI Key: DUHUCHOQIDJXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Renanolone, also known as alphaxalone, is a synthetic steroid compound. It is a neurosteroid that directly activates and potentiates GABA A receptor-activated membrane current (IGABA). This compound acts as a positive allosteric modulator of the GABA A receptor and is used as an anesthetic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Renanolone involves several steps, starting from pregnenolone. The key steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Renanolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .

Scientific Research Applications

Renanolone has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This mechanism is responsible for its anesthetic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

    5alpha-Pregnan-3alpha-ol-20-one: Another neurosteroid with similar effects on GABA A receptors.

    5beta-Pregnan-3alpha-ol-20-one: A stereoisomer with different pharmacological properties.

    3alpha,5alpha-Tetrahydroprogesterone: A related compound with similar neurosteroid activity

Uniqueness

Renanolone is unique due to its specific stereochemistry, which confers distinct pharmacological properties. Its ability to modulate GABA A receptors with high efficacy makes it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3

InChI Key

DUHUCHOQIDJXAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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